molecular formula C10H14ClNS B1367566 3-[(4-Chlorobenzyl)thio]-1-propanamine CAS No. 99177-74-9

3-[(4-Chlorobenzyl)thio]-1-propanamine

Cat. No.: B1367566
CAS No.: 99177-74-9
M. Wt: 215.74 g/mol
InChI Key: NLZAXBPULVTQSP-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)thio]-1-propanamine is an organic compound with the molecular formula C10H14ClNS It is characterized by the presence of a 4-chlorobenzyl group attached to a thioether linkage, which is further connected to a propanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)thio]-1-propanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-mercaptopropanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chlorobenzyl chloride is reacted with 3-mercaptopropanamine in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)thio]-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding a benzylthio-propanamine derivative.

    Substitution: The amine group can participate in substitution reactions with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzylthio-propanamine derivatives.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

3-[(4-Chlorobenzyl)thio]-1-propanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the interaction of thioether-containing molecules with biological systems.

    Material Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)thio]-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylbenzyl)thio]-1-propanamine
  • 3-[(4-Fluorobenzyl)thio]-1-propanamine
  • 3-[(4-Bromobenzyl)thio]-1-propanamine

Uniqueness

3-[(4-Chlorobenzyl)thio]-1-propanamine is unique due to the presence of the chlorine atom in the benzyl group, which can influence its reactivity and interaction with biological targets. This chlorine atom can also affect the compound’s electronic properties, making it distinct from its methyl, fluorine, and bromine analogs.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5H,1,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZAXBPULVTQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545382
Record name 3-{[(4-Chlorophenyl)methyl]sulfanyl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99177-74-9
Record name 3-{[(4-Chlorophenyl)methyl]sulfanyl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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